molecular formula C12H15NO3 B1355890 N-methyl-N-(3-phenylpropanoyl)glycine CAS No. 69267-30-7

N-methyl-N-(3-phenylpropanoyl)glycine

Cat. No.: B1355890
CAS No.: 69267-30-7
M. Wt: 221.25 g/mol
InChI Key: XXFLCGHQEKLLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(3-phenylpropanoyl)glycine: is a chemical compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes a phenyl group attached to a propanoyl chain, further linked to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-methyl-N-(3-phenylpropanoyl)glycine typically begins with the use of phenylpropanoic acid and glycine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N-(3-phenylpropanoyl)glycine can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Hydroxylated derivatives of this compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(3-phenylpropanoyl)glycine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-phenylpropanoyl)glycine involves its interaction with specific molecular targets. The phenylpropanoyl moiety allows it to interact with hydrophobic regions of proteins, while the glycine part can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-methyl-N-(2-phenylpropanoyl)glycine: Similar structure but with a different position of the phenyl group.

    N-methyl-N-(3-phenylbutanoyl)glycine: Similar structure but with an additional carbon in the propanoyl chain.

    N-methyl-N-(3-phenylpropanoyl)alanine: Similar structure but with alanine instead of glycine.

Uniqueness: N-methyl-N-(3-phenylpropanoyl)glycine is unique due to its specific arrangement of the phenylpropanoyl and glycine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-methyl-N-(3-phenylpropanoyl)glycine is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a phenyl group attached to a propanoyl chain linked to a glycine moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO3C_{12}H_{15}NO_3. The compound's structure includes:

  • Phenyl Group : Provides hydrophobic interactions with proteins.
  • Propanoyl Chain : Facilitates interactions with various biological targets.
  • Glycine Moiety : Capable of forming hydrogen bonds with amino acid residues.

These structural features contribute to its biological activity by enabling specific interactions with molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly involving glycine receptors and NMDA receptors. Glycine acts as a coagonist for glutamate at the NMDA receptor complex, which plays a crucial role in synaptic plasticity and memory formation. This compound may modulate these pathways by influencing glycine transporters, thus affecting synaptic glycine levels and NMDA receptor activation .

Interaction with Glycine Transporters

Research indicates that compounds similar to this compound can inhibit glycine transporters, leading to increased synaptic glycine concentration. This mechanism enhances NMDA receptor function, which is vital for cognitive processes such as learning and memory .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its ability to interact with bacterial membranes may disrupt cellular functions, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

There is emerging evidence that compounds with structural similarities to this compound possess anticancer properties. These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival. Further research is required to elucidate the specific mechanisms through which this compound exerts these effects.

Case Studies and Experimental Data

A variety of studies have investigated the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound can enhance NMDA receptor-mediated responses in neuronal cultures, suggesting its potential role as a cognitive enhancer.
  • Animal Models : In vivo studies using rodent models showed that administration of this compound improved learning and memory tasks, correlating with increased synaptic plasticity markers such as c-Fos expression in the hippocampus .

Summary of Findings

Study TypeFindings
In VitroEnhanced NMDA receptor responses; potential cognitive enhancement
In VivoImproved learning/memory in rodents; increased synaptic plasticity
AntimicrobialPotential disruption of bacterial membranes; needs further investigation
AnticancerInhibition of cancer cell proliferation; requires more research

Properties

IUPAC Name

2-[methyl(3-phenylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(9-12(15)16)11(14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFLCGHQEKLLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588431
Record name N-Methyl-N-(3-phenylpropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69267-30-7
Record name N-Methyl-N-(1-oxo-3-phenylpropyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69267-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(3-phenylpropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.